

# A Technical Guide to the Spectroscopic Data of 3-Chloro-2-methylaniline

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## Compound of Interest

Compound Name: 3-Chloro-2-methylaniline

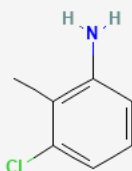
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This guide provides an in-depth overview of the spectroscopic data for **3-Chloro-2-methylaniline** (CAS No: 87-60-5), a key intermediate in the manufacturing of azo dyes.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for the structural elucidation of this compound.

## Molecular Structure:

- Chemical Name: **3-Chloro-2-methylaniline**
- Synonyms: 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene[3]
- Molecular Formula:  $C_7H_7ClN$ [4]
- Molecular Weight: 141.60 g/mol



- Structure:

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Chloro-2-methylaniline**, crucial for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

#### $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.95	t	1H	Aromatic H (C5)
6.65	d	1H	Aromatic H (C4)
6.59	d	1H	Aromatic H (C6)
3.7 (broad s)	s	2H	-NH <sub>2</sub>
2.15	s	3H	-CH <sub>3</sub>

Data sourced from publicly available spectral databases. Specific peak values may vary slightly depending on the solvent and instrument used.[5]

#### $^{13}\text{C}$ NMR Spectral Data

Chemical Shift (ppm)	Assignment
144.5	C-N
134.8	C-Cl
127.5	Aromatic CH
122.1	C-CH <sub>3</sub>
118.4	Aromatic CH
115.2	Aromatic CH
17.4	-CH <sub>3</sub>

Data sourced from publicly available spectral databases. Specific peak values may vary slightly depending on the solvent and instrument used.<sup>[6]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.<sup>[7]</sup> The spectrum of **3-Chloro-2-methylaniline** shows characteristic absorption bands for the amine group and the aromatic ring.

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3440 - 3300	Medium	N-H stretch (amine)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
1620 - 1580	Strong	N-H bend (amine)
1500 - 1400	Strong	Aromatic C=C stretch
800 - 700	Strong	C-Cl stretch

Data represents typical ranges for the assigned functional groups and is consistent with spectra available from various sources.[\[1\]](#)[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.[\[9\]](#) The electron ionization (EI) mass spectrum of **3-Chloro-2-methylaniline** is characterized by a prominent molecular ion peak.

Major Mass Spectrum Fragments (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
141	100	[M] <sup>+</sup> (Molecular Ion)
143	~33	[M+2] <sup>+</sup> (Isotope peak due to <sup>37</sup> Cl)
106	High	[M - Cl] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Data is based on the NIST Mass Spectrometry Data Center.[\[10\]](#)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Sample Preparation: Weigh 5-10 mg of **3-Chloro-2-methylaniline** and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) inside a small vial.[\[11\]](#) The solution should be clear and free of any solid particles. Transfer the solution into a clean, undamaged 8-inch NMR tube to a depth of about 4.5 cm.[\[11\]](#)

- Instrument Setup: Insert the sample tube into the NMR spectrometer. The instrument's software will typically perform automated procedures for locking onto the solvent's deuterium signal, tuning the probe, and shimming the magnetic field to ensure homogeneity.[\[12\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Select a standard proton experiment.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
  - Use a  $30^\circ$  pulse angle and an acquisition time of 2-4 seconds.
  - A relaxation delay of 1-2 seconds is typically sufficient.
  - Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Select a standard carbon experiment, often with proton decoupling to simplify the spectrum.
  - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
  - For qualitative spectra of small molecules, a  $30^\circ$  pulse angle with a 4-second acquisition time and no additional relaxation delay is often recommended.[\[12\]](#)
  - A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[13\]](#)
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks in the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common method for liquid samples.

- **Instrument Preparation:** Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.<sup>[14]</sup> Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small drop of liquid **3-Chloro-2-methylaniline** directly onto the ATR crystal.
- **Spectrum Acquisition:** Lower the instrument's anvil to press the sample firmly against the crystal. Initiate the scan. The instrument measures the absorption of IR radiation across a range, typically 4000-400  $\text{cm}^{-1}$ .<sup>[2]</sup> The process is usually completed in less than a minute.
- **Data Analysis:** The resulting spectrum plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Identify the major absorption bands and compare them to correlation tables to identify functional groups.<sup>[15]</sup>
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

## Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum, suitable for volatile and thermally stable compounds like **3-Chloro-2-methylaniline**.

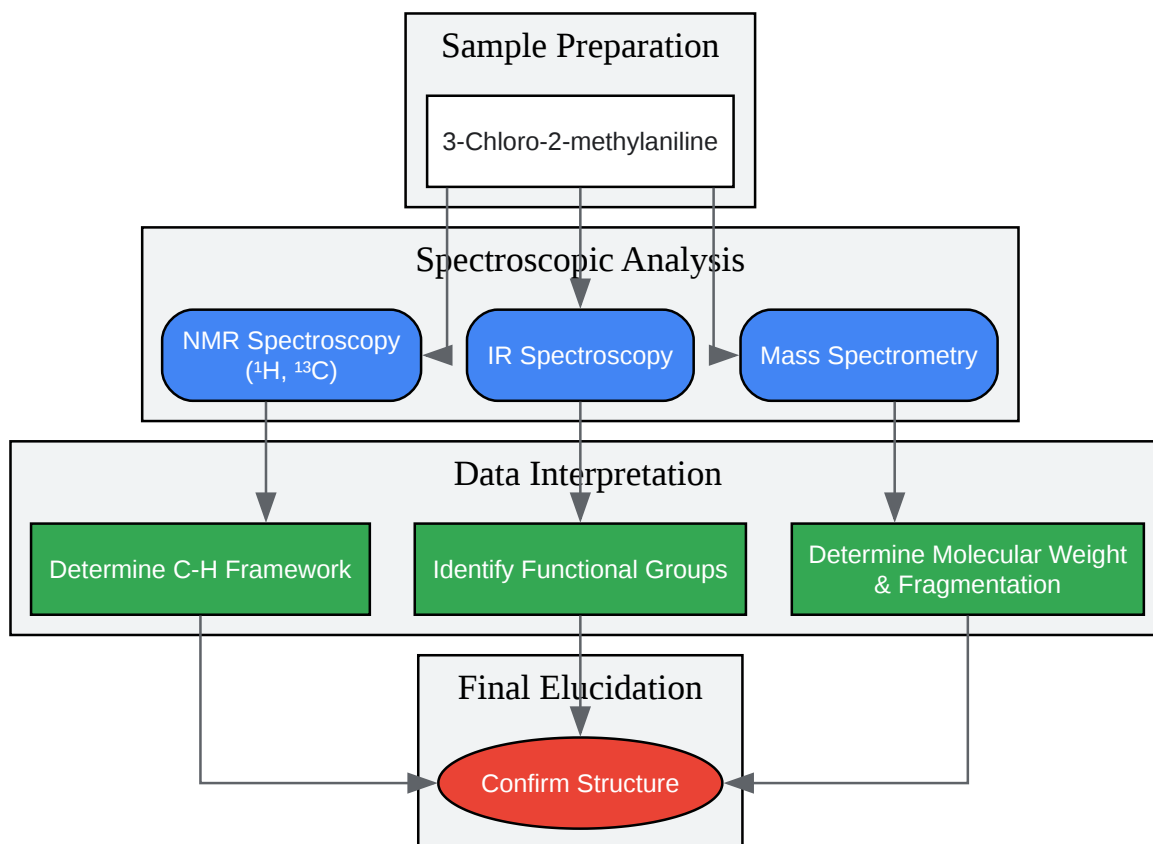
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).<sup>[16]</sup>
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ).<sup>[9]</sup>
- **Fragmentation:** The high energy of the molecular ions causes many of them to break apart into smaller, charged fragments and neutral pieces. This fragmentation pattern is characteristic of the molecule's structure.
- **Mass Analysis:** The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer

separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[9]

- Detection: A detector records the abundance of ions at each  $m/z$  value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **3-Chloro-2-methylaniline**.



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Caption: Workflow for the structural elucidation of an organic compound.

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